molecular formula C8H13NO3 B556474 Ac-4,5-dehydro-leu-oh CAS No. 88547-24-4

Ac-4,5-dehydro-leu-oh

Cat. No. B556474
CAS RN: 88547-24-4
M. Wt: 171.19 g/mol
InChI Key: XWBXANFRXWKOCS-ZETCQYMHSA-N
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Description

Ac-4,5-dehydro-leu-oh is a chemical compound with the molecular formula C8H13NO3 . It is used for research and development purposes .

Scientific Research Applications

1. Spectroscopy and Distance Measurements in Deuterated Peptides

A significant application of Ac-4,5-dehydro-leu-oh is in the field of spectroscopy, particularly in enhancing 1H magic angle spinning (MAS) spectra resolution through deuteration and back substitution of exchangeable protons. This technique facilitates 15N-1H correlation experiments and the precise measurement of 1H-1H distances, crucial for understanding peptide structures. The methodology was demonstrated on a sample of the dipeptide N-Ac-Val-Leu-OH, showcasing its potential in detailed structural analysis of peptides and proteins (Reif et al., 2001).

2. Catalytic Oxidation and DNA Damage

Research has identified the OH radical as a mediator in the oxidation of biological structures, including DNA, with studies focusing on the reaction of DNA nucleobases with OH radical. Specifically, the addition of the OH radical to adenine, a key DNA nucleobase, and its implications for mutagenesis, underscores the critical role of Ac-4,5-dehydro-leu-oh in understanding oxidative DNA damage and repair mechanisms. This insight is valuable for designing strategies to mitigate genetic mutations and diseases (Francés‐Monerris et al., 2017).

3. Advanced Oxidation Technologies

The study of sulfate and hydroxyl radicals' reactivities with aromatic contaminants through a single-electron transfer pathway highlights another application area. This research is particularly relevant in water treatment technologies, where understanding the reaction mechanisms of radicals with contaminants can lead to more efficient removal methods. The findings emphasize the importance of Ac-4,5-dehydro-leu-oh in the development of radical-based oxidation technologies for purifying water sources (Luo et al., 2018).

4. Photodegradation of Organic Pollutants

The application of urban waste-derived bioorganic substances (UW-BOS) in the photodegradation of organic pollutants showcases the role of Ac-4,5-dehydro-leu-oh in environmental remediation. This study demonstrates the ability of AC8, a UW-BOS, to generate reactive oxygen species under light, aiding in the degradation of pollutants like 4-chlorophenol. This application is pivotal for developing sustainable methods to address pollution and promote environmental health (Bianco Prevot et al., 2011).

5. Catalytic Decomposition of Hydrogen Peroxide

Activated carbon's role in the catalytic decomposition of H2O2 and its implications for the degradation of organic compounds like diethyl phthalate (DEP) is another area of application. This process highlights the potential of Ac-4,5-dehydro-leu-oh in catalyzing reactions that are crucial for the treatment of wastewater and the removal of hazardous substances. The study sheds light on the mechanisms involved in generating hydroxyl radicals and their impact on pollutant degradation, offering insights for improving water treatment technologies (Fang et al., 2014).

Safety And Hazards

Safety data sheets for Ac-4,5-dehydro-leu-oh are available and should be consulted for detailed safety and hazard information .

Future Directions

Ac-4,5-dehydro-leu-oh is currently used for research and development purposes . Its future applications will depend on the outcomes of ongoing research.

properties

IUPAC Name

(2S)-2-acetamido-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBXANFRXWKOCS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427183
Record name Ac-4,5-dehydro-leu-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-4,5-dehydro-leu-oh

CAS RN

88547-24-4
Record name Ac-4,5-dehydro-leu-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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